molecular formula C13H16N2O2 B13570098 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one CAS No. 233261-86-4

6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one

Cat. No.: B13570098
CAS No.: 233261-86-4
M. Wt: 232.28 g/mol
InChI Key: BKGPHKFLFHYDAV-UHFFFAOYSA-N
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Description

6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a benzoxazine ring fused with a piperidine ring, making it a significant molecule in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 4-hydroxy-4-[2-(N-substituted carbamoyl)aminophenyl]piperidine derivatives with acids like hydrochloric acid or sulfuric acid at elevated temperatures . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: These compounds share the benzoxazine ring structure and exhibit similar chemical properties and biological activities.

    Piperidine Derivatives: These compounds contain the piperidine ring and are known for their pharmacological significance.

Uniqueness

6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

233261-86-4

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6-methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

InChI

InChI=1S/C13H16N2O2/c1-9-2-3-11-10(8-9)13(17-12(16)15-11)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16)

InChI Key

BKGPHKFLFHYDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC23CCNCC3

Origin of Product

United States

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